molecular formula C10H8FNO2 B13896927 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

Cat. No.: B13896927
M. Wt: 193.17 g/mol
InChI Key: HUCDQAPNOBIEDJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is an organic compound that features a benzene ring substituted with a fluoro group, a hydroxy-oxetanyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile typically involves the introduction of the fluoro, hydroxy-oxetanyl, and nitrile groups onto a benzene ring. One common method involves the reaction of 2-fluorobenzonitrile with an oxetane derivative under specific conditions to introduce the hydroxy-oxetanyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile exerts its effects depends on its interactions with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-oxetanyl group can participate in hydrogen bonding and other interactions. The nitrile group can also play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is unique due to the presence of the hydroxy-oxetanyl group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

2-fluoro-4-(3-hydroxyoxetan-3-yl)benzonitrile

InChI

InChI=1S/C10H8FNO2/c11-9-3-8(2-1-7(9)4-12)10(13)5-14-6-10/h1-3,13H,5-6H2

InChI Key

HUCDQAPNOBIEDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=C(C=C2)C#N)F)O

Origin of Product

United States

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